

# A Systematic Review of BT1718's Therapeutic Potential in Advanced Solid Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BT18**

Cat. No.: **B1372158**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of BT1718, a first-in-class Bicycle Toxin Conjugate, and compares its performance with alternative antibody-drug conjugates (ADCs) in the treatment of advanced solid tumors. This document summarizes publicly available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective resource for the scientific community.

## Executive Summary

BT1718 is an investigational therapeutic that targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein overexpressed in various solid tumors and associated with poor prognosis. By linking a small, bicyclic peptide that binds to MT1-MMP with the potent cytotoxic agent DM1, BT1718 is designed to deliver its cancer-killing payload directly to tumor cells while minimizing systemic exposure. Early clinical data suggests that BT1718 is well-tolerated and shows signs of anti-tumor activity. This guide will delve into the available data for BT1718 and compare it to other ADCs targeting solid tumors, namely ladiratuzumab vedotin and tisotumab vedotin.

## BT1718: Mechanism of Action

BT1718's mechanism of action is predicated on the specific recognition of MT1-MMP on the surface of cancer cells. Upon binding, the BT1718 conjugate is internalized, and the DM1

payload is released, leading to cell death.



[Click to download full resolution via product page](#)

**Caption:** BT1718 Mechanism of Action.

## Comparative Analysis of BT1718 and Alternative Therapies

To provide a clear comparison of the therapeutic potential of BT1718, this section presents a summary of available clinical trial data for BT1718 and two other ADCs used in the treatment of solid tumors: Iadiratuzumab vedotin and tisotumab vedotin.

### Table 1: Efficacy of BT1718 and Competitor ADCs in Clinical Trials

| Drug<br>(Target)                                                          | Cancer<br>Type                                                   | Phase                     | Objective<br>Response<br>Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR)         | Median                                    |                             |                 |
|---------------------------------------------------------------------------|------------------------------------------------------------------|---------------------------|----------------------------------------|---------------------------------------------|-------------------------------------------|-----------------------------|-----------------|
|                                                                           |                                                                  |                           |                                        |                                             | Progression-<br>Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS) | Citation<br>(s) |
| BT1718<br>(MT1-<br>MMP)                                                   | Advanced<br>Solid<br>Tumors                                      | I (dose<br>escalation)    | Not<br>Reported                        | 54%<br>(Stable<br>Disease<br>at 8<br>weeks) | Not<br>Reported                           | Not<br>Reported             | [1]             |
| Ladiratuz<br>umab<br>Vedotin<br>(LIV-1)                                   | Metastatic<br>Triple-<br>Negative<br>Breast<br>Cancer<br>(mTNBC) | IIb/II                    | 32%                                    | 64%                                         | 11.3<br>weeks                             | Not<br>Reported             | [2]             |
| Ladiratuz<br>umab<br>Vedotin +<br>Pembroliz<br>zumab<br>(LIV-1 +<br>PD-1) | 1L<br>mTNBC                                                      | IIb/II                    | 54%                                    | Not<br>Reported                             | Not<br>Reported                           | Not<br>Reported             | [3]             |
| Tisotuma<br>b Vedotin<br>(Tissue<br>Factor)                               | Recurrent<br>Metasta<br>tic<br>Cervical<br>Cancer                | III<br>(innovaT<br>V 301) | 17.8%                                  | Not<br>Reported                             | 4.2<br>months                             | 11.5<br>months              | [3]             |

Table 2: Safety Profile of BT1718 and Competitor ADCs

| Drug                  | Common Adverse Events (>20%)                                                                                                                                                                | Serious Adverse Events (Grade ≥3)                                                                                                                          | Citation(s) |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| BT1718                | Nausea (59%), vomiting (46%), diarrhea (44%), decreased appetite (44%), peripheral neuropathy (44%), fatigue (44%), anemia (26%), increased ALT (26%)                                       | Increased GGT, fatigue, infection, vomiting, muscle pain, oropharyngeal pain, diarrhea, nausea, abdominal pain, dehydration, tachycardia, pulmonary edema. |             |
| Ladiratuzumab Vedotin | Fatigue (59%), nausea (51%), peripheral neuropathy (44%), alopecia (36%), diarrhea, constipation, hypokalemia, vomiting, decreased appetite, abdominal pain, decreased weight, neutropenia. | Colitis, diarrhea, febrile neutropenia.                                                                                                                    | [2][3]      |
| Tisotumab Vedotin     | Conjunctival abnormalities (37-40%), increased creatinine, hypomagnesemia, hyponatremia, hyperuricemia, constipation, anemia, neutropenia, hematemesis, fatigue, peripheral neuropathy.     | Ocular toxicities (including severe vision loss and corneal ulceration), peripheral neuropathy, hemorrhage.                                                | [3]         |

## Experimental Protocols

This section provides an overview of the methodologies employed in the clinical trials and key preclinical experiments cited in this guide.

### BT1718 Phase I/Ia Clinical Trial (NCT03486730)

- Objective: To determine the recommended Phase II dose (RP2D) and schedule of BT1718, and to assess its safety, pharmacokinetics, and preliminary efficacy.
- Study Design: An open-label, dose-escalation (Phase I) and cohort expansion (Phase Ia) study.
  - Phase I: Patients with advanced solid tumors received increasing doses of BT1718 administered either once or twice weekly to determine the maximum tolerated dose.
  - Phase Ia: Expansion cohorts of patients with tumors known to express high levels of MT1-MMP (e.g., squamous non-small cell lung cancer) are treated at the RP2D.
- Key Inclusion Criteria: Adults with histologically or cytologically confirmed advanced solid tumors who are refractory to or have declined standard therapy. Phase Ia cohorts require confirmation of MT1-MMP expression.
- Primary Outcome Measures: Incidence of dose-limiting toxicities (Phase I) and Objective Response Rate (Phase Ia).
- Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, disease control rate, and progression-free survival.

### Preclinical Xenograft Models for BT1718

- Objective: To evaluate the anti-tumor efficacy of BT1718 *in vivo*.
- Methodology:
  - Human cancer cell lines with varying levels of MT1-MMP expression (e.g., EBC-1, NCI-H1975, NCI-H292) are subcutaneously implanted into immunocompromised mice.

- Patient-derived xenograft (PDX) models with high MT1-MMP expression are also utilized.
- Once tumors reach a specified volume, mice are treated with BT1718 at various doses and schedules (e.g., 1, 3, 10 mg/kg, twice weekly, intravenously).
- Tumor volume is measured regularly to assess treatment efficacy.
- In some studies, a non-MT1-binding Bicycle conjugate is used as a negative control to confirm target-dependent activity.

## Immunohistochemistry (IHC) for MT1-MMP Expression

- Objective: To determine the level of MT1-MMP expression in tumor tissue to guide patient selection for the BT1718 clinical trial.
- Protocol Overview:
  - Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.
  - Antigen retrieval is performed using heat-induced epitope retrieval (HIER) with a citrate buffer.
  - Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
  - Sections are incubated with a primary antibody against MT1-MMP (e.g., clone LEM-2/15.8, MAB3328).
  - A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
  - The signal is visualized using a chromogen such as diaminobenzidine (DAB).
  - Sections are counterstained with hematoxylin.
  - A scoring system (e.g., H-score) is used to quantify the intensity and percentage of MT1-MMP positive cells in the tumor membrane and stroma.

# Visualizing Experimental and Logical Workflows

## BT1718 Clinical Trial Workflow



[Click to download full resolution via product page](#)

**Caption:** Workflow of the BT1718 Phase I/IIa Clinical Trial.

## Logic for Patient Selection in BT1718 Phase IIa



[Click to download full resolution via product page](#)

**Caption:** Patient selection logic for Phase IIa of the BT1718 trial.

## Conclusion

BT1718 represents a novel and targeted approach for the treatment of advanced solid tumors overexpressing MT1-MMP. Preclinical data are promising, demonstrating potent and target-dependent anti-tumor activity. Early clinical data from the Phase I portion of the ongoing trial suggest a manageable safety profile and signs of clinical activity. Further data from the Phase IIa expansion cohorts, which are enrolling patients with high MT1-MMP expression, will be crucial to fully elucidate the therapeutic potential of BT1718 and its standing relative to other ADCs in the field. The information presented in this guide provides a foundational understanding for researchers and drug development professionals to evaluate the ongoing development of this promising therapeutic agent.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bicycle Therapeutics Announces Pipeline Progress Update - BioSpace [biospace.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Systematic Review of BT1718's Therapeutic Potential in Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1372158#systematic-review-of-bt18-s-therapeutic-potential>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

